1,6-Dibromo-2-methoxynaphthalene
Overview
Description
1,6-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O. It is a brominated derivative of methoxynaphthalene, characterized by the presence of two bromine atoms at positions 1 and 6, and a methoxy group at position 2 on the naphthalene ring. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
Scientific Research Applications
1,6-Dibromo-2-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates, such as those for anti-inflammatory drugs.
Material Science: It is utilized in the development of new materials with specific electronic or optical properties.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical transformations.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of pharmaceutically active agents .
Mode of Action
1,6-Dibromo-2-methoxynaphthalene is a key intermediate in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The compound’s bromine atoms play a crucial role in this reaction, acting as leaving groups that are replaced by other functional groups during the coupling process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is involved, is a part of synthetic organic chemistry rather than a biological pathway . It is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Instead, its primary function is to participate in chemical reactions that lead to the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from 2-naphthol. The general steps involved are:
Bromination: 2-naphthol is brominated to form 1,6-dibromo-2-naphthol.
Reduction: The dibromo compound is then reduced to 6-bromo-2-naphthol.
Methylation: Finally, 6-bromo-2-naphthol is methylated to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with only one bromine atom, used in similar synthetic applications.
1-Bromo-2-methoxynaphthalene: Another brominated methoxynaphthalene with different substitution patterns, used in organic synthesis.
Uniqueness
1,6-Dibromo-2-methoxynaphthalene is unique due to the presence of two bromine atoms, which allows for more diverse chemical transformations and applications compared to its mono-brominated counterparts .
Properties
IUPAC Name |
1,6-dibromo-2-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOLDKRKNUVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66996-59-6 | |
Record name | 1,6-DIBROMO-2-METHOXY-NAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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